molecular formula C8H9FN2O B2491458 2-(3-Fluorophenyl)acetohydrazide CAS No. 341009-94-7

2-(3-Fluorophenyl)acetohydrazide

Cat. No.: B2491458
CAS No.: 341009-94-7
M. Wt: 168.171
InChI Key: FJKYRKLTOUUAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Overview of Fluorinated Organic Compounds in Contemporary Chemical Synthesis

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry and materials science. tandfonline.comalfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional stability to fluorinated compounds. alfa-chemistry.com Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen in terms of size while drastically altering the electronic properties of the molecule. tandfonline.com These characteristics can lead to improved metabolic stability, enhanced binding affinity to target proteins, and altered physicochemical properties like lipophilicity. tandfonline.comnih.gov

It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com Notable examples of successful fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil. alfa-chemistry.comwikipedia.org The strategic placement of fluorine can block metabolic pathways, increase the acidity of nearby protons, and influence molecular conformation, all of which can contribute to enhanced biological activity. tandfonline.comnih.gov The prevalence of fluorinated compounds in successful drugs suggests that their use significantly increases the probability of developing a successful therapeutic agent. alfa-chemistry.comwikipedia.org

The synthesis of organofluorine compounds often requires specialized reagents and techniques, with methods ranging from electrophilic and nucleophilic fluorination to the use of fluorinated building blocks. wikipedia.org

Significance of the Acetohydrazide Moiety in Heterocyclic and Organic Chemistry

The acetohydrazide moiety (-C(O)NHNH2) is a versatile functional group that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. chemicalbook.comnih.gov Hydrazides, including acetohydrazide, possess a reactive -NHNH2 group that readily undergoes condensation reactions with carbonyl compounds to form stable hydrazones (-C=NNH-). chemicalbook.comnih.gov This reactivity is fundamental to the construction of various nitrogen-containing heterocycles such as pyrazoles, oxadiazoles, and triazoles. nih.govnih.gov

The structural character of the acetohydrazide moiety, with its planar sp2 nitrogen atom in the central NH group and a preference for a trans-syn conformation, contributes to its reactivity. chemicalbook.com The presence of multiple reaction sites—the carbonyl group, the amido group, and the hydrazino group—allows for diverse chemical transformations. researchgate.netchemrxiv.org For instance, cyanoacetohydrazides, which contain an additional cyano group, are particularly versatile precursors for a vast range of heterocyclic systems, including five-, six-, seven-, and eight-membered rings. nih.govresearchgate.netchemrxiv.org

The incorporation of the acetohydrazide functionality is a common strategy in medicinal chemistry to generate compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.org

Theoretical and Empirical Research Trajectories for 2-(3-Fluorophenyl)acetohydrazide

The compound this compound, with the chemical formula C8H9FN2O and a molecular weight of 168.17 g/mol , serves as a key intermediate in the synthesis of more complex molecules. matrixscientific.comjk-sci.combldpharm.com Research involving this specific compound often follows a trajectory of synthesis followed by derivatization and biological evaluation.

A common synthetic route to acetohydrazides involves the esterification of the corresponding phenylacetic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net For instance, 2-(2,4,5-trifluorophenyl)acetohydrazide is synthesized by refluxing the corresponding ester with hydrazine hydrate in ethanol (B145695). researchgate.net

Once synthesized, this compound can be used as a precursor to create a variety of derivatives. For example, it can be reacted with aldehydes to form N'-benzylidene-2-(phenyl)acetohydrazides. researchgate.net The resulting hydrazones are valuable intermediates for synthesizing biologically active compounds. nih.gov Research has explored the synthesis of various heterocyclic compounds derived from fluorophenyl acetohydrazides, which have shown potential as antifungal and anticancer agents. mdpi.comresearchgate.netnih.gov For example, derivatives of 2-(phenylamino)acetohydrazide have been synthesized and their metal complexes have been investigated for their cytotoxic effects against cancer cell lines. researchgate.net

Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number341009-94-7 matrixscientific.comjk-sci.combldpharm.com
Molecular FormulaC8H9FN2O matrixscientific.com
Molecular Weight168.17 g/mol matrixscientific.com

Broad Academic Relevance of Fluorinated Hydrazide Derivatives

The broader academic relevance of fluorinated hydrazide derivatives stems from their wide-ranging biological activities. The combination of a fluorine atom and a hydrazide moiety in a single molecule can lead to compounds with potent pharmacological properties. nih.govresearchgate.net

Fluorinated hydrazide-hydrazones and their cyclized products, such as 1,3,4-oxadiazoles, have been extensively studied for their antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. rsc.orgresearchgate.netnih.gov For instance, certain fluorinated hydrazide derivatives have demonstrated significant antifungal activity against various pathogens. researchgate.net Others have shown potent anti-inflammatory effects by inhibiting key biological targets. researchgate.net

The synthesis of metal complexes with fluorinated hydrazide ligands has also been an active area of research. researchgate.netkoreascience.kr These complexes have been characterized for their structural properties and evaluated for their potential as antibacterial and anticancer agents. researchgate.netnih.gov The ability of the hydrazide ligand to coordinate with metal ions in different ways allows for the fine-tuning of the biological activity of the resulting complexes. researchgate.netkoreascience.kr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYRKLTOUUAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 3 Fluorophenyl Acetohydrazide

Condensation Reactions Leading to Hydrazone Derivatives

The reaction of 2-(3-fluorophenyl)acetohydrazide with aldehydes and ketones represents a fundamental condensation reaction, yielding stable hydrazone derivatives. chemicalbook.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon. chemicalbook.comlibretexts.org The presence of the electron-withdrawing 3-fluorophenyl group can influence the nucleophilicity of the hydrazide and the reactivity of the resulting products.

The formation of hydrazones from hydrazides and carbonyl compounds is a reversible reaction that is typically acid-catalyzed. The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate (carbinolamine) that forms after the initial nucleophilic attack. nih.gov The kinetics of this reaction are sensitive to several factors, including pH, temperature, and the electronic and steric properties of the reactants. nih.govresearchgate.net

Kinetic studies on analogous hydrazone formations reveal significant trends. nih.gov Electron-deficient aldehydes, for instance, tend to react more rapidly than electron-rich ones due to the increased electrophilicity of the carbonyl carbon. nih.gov Conversely, sterically hindered carbonyl compounds may exhibit slower reaction rates. nih.gov The reaction is thermodynamically driven by the formation of a stable C=N double bond and the removal of a water molecule. chemicalbook.com Le Chatelier's principle can be applied, where the removal of water from the reaction mixture can drive the equilibrium towards the hydrazone product.

Table 1: Factors Influencing Hydrazone Formation Rate

FactorEffect on Reaction RateRationaleCitation
Carbonyl Reactant Electron-deficient aldehydes react faster.Increases electrophilicity of the carbonyl carbon. nih.gov
Simple alkyl aldehydes are among the fastest reactants.Less steric hindrance and high reactivity. nih.gov
pH Acid catalysis is typically required.Protonation of the carbonyl oxygen increases its electrophilicity. nih.gov
Rate-limiting step at neutral pH is dehydration.Breakdown of the tetrahedral intermediate to eliminate water. nih.gov
Catalysis Intramolecular acid/base groups can accelerate the reaction.Facilitates proton transfer during the dehydration step. nih.gov

Influence of Carbonyl Reactants on Product Specificity

The structure of the carbonyl reactant significantly dictates the structure and properties of the resulting hydrazone. The reaction is highly specific, with the hydrazide moiety condensing exclusively with the carbonyl group. A wide variety of aldehydes and ketones can be employed, leading to a diverse library of hydrazone derivatives. nih.govnih.gov

Research on various hydrazides shows that the reactivity of the carbonyl compound is a key determinant of reaction speed. nih.gov For example, simple aliphatic aldehydes like butyraldehyde (B50154) have been shown to react significantly faster than aromatic aldehydes such as benzaldehyde. nih.gov Furthermore, electronic effects play a crucial role; electron-withdrawing substituents on an aromatic aldehyde (e.g., a nitro group) can increase the reaction rate compared to electron-donating substituents (e.g., a methoxy (B1213986) group). nih.gov This principle suggests that this compound would react efficiently with a range of electrophilic carbonyl compounds to form the corresponding N-acylhydrazones.

Cyclization Reactions for Heterocyclic Scaffolds

The hydrazide and hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five-membered heterocyclic rings, which are prominent scaffolds in medicinal chemistry.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from this compound through several established routes. researchgate.net A common method involves the cyclodehydration of an intermediate 1,2-diacylhydrazine. researchgate.net This can be achieved by first reacting the hydrazide with an acid chloride or carboxylic acid, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid. researchgate.net Another prominent method is the oxidative cyclization of the corresponding hydrazone (derived from an aldehyde) using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) or under photoredox conditions. nih.govorganic-chemistry.org Additionally, reacting the hydrazide with carbon disulfide in a basic medium yields a dithiocarbazate intermediate, which can be cyclized to form a 1,3,4-oxadiazole-2-thione derivative. researchgate.netimpactfactor.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the hydrazide to a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. uobaghdad.edu.iq Alternatively, the hydrazide can be reacted with carbon disulfide and potassium hydroxide (B78521) to form a potassium dithiocarbazate salt, which upon reaction with hydrazine (B178648) hydrate (B1144303), cyclizes to form a 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. impactfactor.orgnih.gov

Table 2: General Synthetic Routes to Heterocycles from Acylhydrazides

Target HeterocycleCommon ReagentsGeneral ProcessCitation
1,3,4-Oxadiazole (B1194373) Acyl chlorides, POCl₃Formation and cyclodehydration of a diacylhydrazine. researchgate.net
Aldehydes, Oxidizing agents (e.g., I₂)Oxidative cyclization of an N-acylhydrazone. organic-chemistry.org
Acetic Anhydride (B1165640)Cyclization of an N-acylhydrazone. researchgate.net
1,2,4-Triazole (B32235) Phenyl isothiocyanateFormation and cyclization of a thiosemicarbazide. uobaghdad.edu.iq
CS₂, KOH, Hydrazine HydrateFormation of a dithiocarbazate salt followed by cyclization. impactfactor.orgnih.gov

Mechanistic Insights into Ring Closure Processes

1,3,4-Oxadiazole Formation: The mechanism for cyclodehydration of a 1,2-diacylhydrazine involves the protonation of one of the carbonyl oxygens by the acid catalyst, making the carbonyl carbon more electrophilic. The lone pair on the adjacent amide nitrogen then performs an intramolecular nucleophilic attack, forming a five-membered ring intermediate. Subsequent proton transfers and elimination of a water molecule yield the aromatic 1,3,4-oxadiazole ring. researchgate.net In oxidative cyclization, the hydrazone is oxidized to generate a nitrilimine or a related reactive intermediate, which undergoes a 1,5-electrocyclization followed by aromatization. organic-chemistry.org

1,2,4-Triazole Formation: In the synthesis starting from the potassium dithiocarbazate salt, the mechanism involves the addition of hydrazine hydrate. One nitrogen of the hydrazine attacks one of the sulfur-bound carbons of the dithiocarbazate intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the added hydrazine attacks the carbonyl carbon of the original hydrazide moiety. The process concludes with the elimination of water and hydrogen sulfide (B99878) to afford the stable 1,2,4-triazole ring. impactfactor.orgnih.gov

Oxidation and Reduction Potentials of the Hydrazide Group

The hydrazide functional group and its hydrazone derivatives are redox-active. The nitrogen atoms and the adjacent carbonyl group can participate in both oxidation and reduction reactions.

Oxidation: The hydrazide moiety can be oxidized under specific conditions. For example, chemical or electrochemical oxidation can lead to the formation of acyl radicals or diazenyl species, which are highly reactive intermediates in further chemical transformations.

Reduction: The most notable reduction reaction involves the hydrazone derivatives of this compound. The Wolff-Kishner reduction provides a powerful method to deoxygenate the carbonyl compound from which the hydrazone was formed, converting it into a methylene (B1212753) (-CH₂-) group. libretexts.org The mechanism involves the treatment of the hydrazone with a strong base, such as potassium hydroxide, at high temperatures. libretexts.org The base deprotonates the terminal nitrogen, and the resulting anion rearranges with the loss of stable dinitrogen gas (N₂) to form a carbanion. This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. libretexts.org This transformation highlights the utility of the hydrazide as a functional group that facilitates the reduction of aldehydes and ketones to alkanes under basic conditions.

Electrochemical Behavior and Redox Transformations

The presence of the 3-fluorophenyl group is expected to influence the oxidation potential of the hydrazide moiety. Fluorine is a strongly electron-withdrawing atom, which can decrease the electron density on the phenyl ring and, by extension, on the hydrazide group. This inductive effect would likely make the oxidation of this compound more difficult, shifting its oxidation potential to more positive values compared to its non-fluorinated analog, 2-phenylacetohydrazide.

The general mechanism for the electrochemical oxidation of arylhydrazides can involve the formation of an initial radical cation, which can then undergo further reactions such as deprotonation and dimerization to yield azo compounds or other products. acs.org The specific pathway and final products for this compound would depend on the experimental conditions, such as pH and the nature of the electrode material.

Role of the 3-Fluorophenyl Substituent in Modulating Reactivity

The fluorine atom at the meta-position of the phenyl ring plays a significant role in governing the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Reaction Pathways

The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system via a resonance effect (+M effect), which is generally weaker than its inductive effect. In the meta-position, the resonance effect is less pronounced compared to the ortho and para positions.

This net electron-withdrawing character of the 3-fluorophenyl group influences the reactivity of the hydrazide moiety. For instance, in condensation reactions with aldehydes and ketones to form hydrazones, the nucleophilicity of the terminal nitrogen atom of the hydrazide is crucial. The electron-withdrawing nature of the 3-fluorophenyl group can slightly decrease this nucleophilicity, potentially affecting the rate of hydrazone formation.

Furthermore, the electronic nature of the substituent can impact the stability of reaction intermediates. In cyclization reactions to form various heterocyclic compounds, the stability of cationic or radical intermediates that may form on the aromatic ring or the hydrazide side chain will be influenced by the electron-withdrawing fluorine atom.

Steric Considerations in Derivative Formation

Although fluorine has a van der Waals radius that is only slightly larger than that of hydrogen, its steric influence in chemical reactions can be significant. nih.gov In the case of this compound, the fluorine atom is located at the meta-position, which is relatively remote from the reactive hydrazide group. Therefore, its direct steric hindrance on the approach of reagents to the hydrazide nitrogen atoms is likely to be minimal in many reactions.

However, in the formation of derivatives that involve reactions at the ortho-positions of the phenyl ring, the presence of the fluorine atom could exert a more direct steric effect. More importantly, the conformation of the entire molecule can be influenced by the fluorine substituent, which in turn can affect the accessibility of the reactive sites and the stereochemical outcome of reactions. For example, in the synthesis of complex heterocyclic systems where the phenyl ring is incorporated into a larger, more rigid structure, the steric bulk of the fluorine atom could influence the preferred reaction pathway and the stability of the resulting products. researchgate.netnih.govekb.eg

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of 2-(3-fluorophenyl)acetohydrazide, distinct signals corresponding to each unique proton environment are observed. The spectrum provides information on the chemical environment of the protons (chemical shift, δ), the number of neighboring protons (multiplicity), and the number of protons represented by each signal (integration).

The aromatic region of the spectrum is characteristic of a 3-substituted fluorophenyl group. The fluorine atom influences the chemical shifts of the adjacent protons. The protons on the phenyl ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methylene (B1212753) protons (CH₂) adjacent to the carbonyl group appear as a singlet, shifted downfield due to the electron-withdrawing effect of the carbonyl. The protons of the hydrazide group (-NHNH₂) are also observable and may appear as broad singlets. Their chemical shifts can be variable and are often influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Representative ¹H NMR Data for this compound

Signal Chemical Shift (δ, ppm) Multiplicity Assignment
1 ~ 9.0 - 9.5 Broad s -NH -NH₂
2 ~ 7.2 - 7.4 m Aromatic-H
3 ~ 6.9 - 7.1 m Aromatic-H
4 ~ 4.2 - 4.5 Broad s -NH-NH₂
5 ~ 3.4 - 3.6 s Ph-CH₂ -CO

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency. The values presented are typical estimates.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct peak. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment.

For this compound, the carbonyl carbon (C=O) is typically found at the most downfield position (170-180 ppm). The aromatic carbons appear in the 110-165 ppm range, with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant. The methylene carbon (-CH₂) signal appears in the aliphatic region, typically around 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O 170 - 180
C-F 160 - 165 (d, ¹JCF)
Aromatic C-H & C-C 110 - 140
-CH₂- 40 - 50

Note: Values are predictive. The 'd' indicates a doublet due to coupling with the ¹⁹F nucleus.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the hydrazide moiety. The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or more bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and sharp absorption usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration, or Amide II band, is observed in the 1580-1620 cm⁻¹ range. Other significant peaks include the C-F stretch and aromatic C-H and C=C stretches.

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretching (Hydrazide) 3200 - 3400 Medium - Strong
Aromatic C-H Stretching 3000 - 3100 Medium - Weak
Aliphatic C-H Stretching 2850 - 3000 Medium - Weak
C=O Stretching (Amide I) 1630 - 1680 Strong, Sharp
N-H Bending (Amide II) 1580 - 1620 Medium
Aromatic C=C Bending 1450 - 1600 Medium

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound (C₈H₉FN₂O). The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally determined value to confirm the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Under ionization, the molecule breaks apart into smaller, characteristic fragments. For this compound, common fragmentation pathways would include alpha-cleavage adjacent to the carbonyl group and cleavage of the N-N bond.

Table 4: Expected Fragments in the Mass Spectrum of this compound

Fragment Structure Fragment Name m/z (Nominal)
[C₈H₉FN₂O]⁺• Molecular Ion 168
[C₇H₆F]⁺ Fluorotropylium ion 109
[C₈H₈FNO]⁺ Loss of NH₂ 153
[C₇H₆F-CH₂]⁺ 3-Fluorobenzyl cation 109

Chromatographic Separations and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purification of this compound. Method development focuses on optimizing selectivity and resolution from potential impurities and related compounds.

A typical HPLC method would employ a reversed-phase column (e.g., C18 or C8) due to the moderate polarity of the analyte. The mobile phase would likely consist of a mixture of an aqueous component (water with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier (acetonitrile or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure efficient elution of the compound while separating it from earlier or later eluting impurities. researchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the fluorophenyl chromophore exhibits maximum absorbance (typically around 254 nm).

Table 2: Typical HPLC Method Parameters

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Derivatization Protocols

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar N-H groups, which can cause poor peak shape and adsorption onto the column. jfda-online.com To overcome these issues, chemical derivatization is necessary. The goal of derivatization is to convert the polar N-H groups into less polar, more volatile moieties. gcms.cz

Common derivatization techniques for hydrazides include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens on the hydrazide to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are significantly more volatile and thermally stable. gcms.cz

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to acylate the hydrazide. The resulting fluoroacyl derivatives are highly volatile and also enhance detection sensitivity when using an electron capture detector (ECD). greyhoundchrom.com

The derivatized sample is then analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-1).

Table 3: Derivatization Reagents for GC Analysis

Reagent Class Example Reagent Target Functional Group Resulting Derivative
Silylating Agents BSTFA -NHNH₂ -N(TMS)N(TMS)₂

| Acylating Agents | TFAA | -NHNH₂ | -NHNH(COCF₃) |

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

The coupling of chromatographic separation with mass spectrometric detection provides unparalleled analytical power for analyzing complex mixtures.

LC-MS: Liquid Chromatography-Mass Spectrometry is ideal for analyzing this compound in its native form. bldpharm.comjfda-online.com Using the HPLC conditions described previously, the column effluent is directed into an electrospray ionization (ESI) source, which gently ionizes the molecule, typically forming the [M+H]⁺ ion. The mass spectrometer then provides molecular weight information and, through MS/MS, structural confirmation. This technique is highly sensitive and selective, allowing for the detection and quantification of the compound in complex matrices like reaction mixtures or biological fluids. mdpi.comnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry is used for the analysis of the derivatized compound. nih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI provides a characteristic fragmentation pattern that serves as a "fingerprint" for the derivatized molecule, allowing for unambiguous identification. jfda-online.com GC-MS offers high chromatographic resolution and is a robust method for volatile compounds. researchgate.net

Solid-State Characterization: X-ray Crystallography

Crystal Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a precise model of the electron density, revealing atomic positions, bond lengths, and bond angles. crystallography.net

While the specific crystal structure of this compound is not publicly available, analysis of similar structures, such as N′-(2-Fluorobenzylidene)acetohydrazide, provides insight into the expected solid-state conformation and interactions. nih.gov The molecule would likely adopt a largely planar conformation, with the phenyl ring and the hydrazide group being nearly coplanar.

A key feature of the crystal structure is the network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding is expected to be a dominant force, with the N-H groups of the hydrazide moiety acting as hydrogen bond donors and the carbonyl oxygen and potentially the fluorine atom acting as acceptors. nih.govnih.gov These interactions often lead to the formation of well-defined supramolecular structures, such as dimers or chains. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Hydrazide Structure (N′-(2-Fluorobenzylidene)acetohydrazide)

Parameter Value Reference
Chemical Formula C₉H₉FN₂O nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
a (Å) 5.3227 (11) nih.gov
b (Å) 8.4603 (17) nih.gov
c (Å) 19.656 (4) nih.gov
β (°) 93.70 (3) nih.gov
Volume (ų) 883.3 (3) nih.gov

| Key Interaction | N—H···O hydrogen bonds forming centrosymmetric dimers | nih.gov |

Polymorphism and Crystallinity Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and material science. While specific polymorphism studies on "this compound" are not extensively detailed in the available literature, the analysis of closely related structures provides significant insight into its likely crystalline behavior and the methods used for its characterization. The presence of a flexible hydrazide linkage and a fluorophenyl ring suggests that variations in crystal packing and intermolecular interactions could lead to different polymorphic forms.

Studies on analogous hydrazide compounds demonstrate the utility of X-ray diffraction (XRD) in elucidating their three-dimensional structures. Techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are fundamental in determining the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions like hydrogen bonding. nih.gov

For instance, the crystal structure of N′-(2-Fluorobenzylidene)acetohydrazide, a related Schiff base, was determined to be monoclinic, belonging to the P21/c space group. In its crystalline form, molecules form inversion dimers through N—H⋯O hydrogen bonds. nih.gov Similarly, a detailed crystallographic analysis of N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide revealed a monoclinic crystal system with extensive supramolecular chains formed via strong N—H⋯O and weaker C—H⋯O hydrogen bonds. nih.govresearchgate.net The structure is further stabilized by π–π stacking interactions, a common feature in aromatic compounds. nih.gov

The potential for polymorphism in this class of compounds is highlighted by the discovery of concomitant color polymorphs of (Z)-N'-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, which crystallizes in two distinct monoclinic forms from the same solvent. researchgate.net These polymorphs, while having nearly identical densities, could be distinguished by their crystal color and shape, and were fully characterized by single-crystal XRD. researchgate.net

Interactive Table: Crystal Data for Related Hydrazide Compounds

FeatureN′-(2-Fluorobenzylidene)acetohydrazide nih.govN′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide nih.gov
Formula C₉H₉FN₂OC₁₅H₁₂F₂N₂O
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/c
a (Å) 5.3227 (11)13.8754 (15)
b (Å) 8.4603 (17)12.5349 (13)
c (Å) 19.656 (4)7.7093 (8)
β (°) ** 93.70 (3)93.566 (2)
Volume (ų) **883.3 (3)1338.3 (2)

In addition to XRD, solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive tool for studying polymorphism, particularly for fluorinated compounds. nih.gov The 19F nucleus is a highly sensitive probe (100% natural abundance, spin I=1/2), making 19F ssNMR an excellent method for distinguishing between different crystalline forms, as the chemical shift is highly sensitive to the local electronic environment. nih.govwikipedia.org Advanced 19F ssNMR techniques can provide information on molecular conformation and intermolecular packing, aiding in the structural elucidation of polymorphs, especially when single crystals are unavailable. nih.gov

Potentiometric Analytical Methods for Hydrazino Compounds

Potentiometric titration is a robust electrochemical method for the quantitative analysis of various substances, including hydrazino compounds like "this compound". This technique measures the change in potential of a solution as a titrant of known concentration is added, allowing for the precise determination of the equivalence point without the need for a visual indicator. byjus.comlibretexts.org

The analysis of organic hydrazine (B178648) derivatives can be effectively carried out by potentiometric titration with an oxidizing agent, such as potassium iodate (B108269) (KIO₃), in an acidic medium. acs.orgstudylib.net The fundamental principle involves the oxidation of the hydrazine functional group. For monosubstituted acyl derivatives like acetohydrazides, the reaction generally proceeds with a four-electron change. studylib.net

The experimental setup for a potentiometric titration consists of an electrochemical cell with two electrodes: an indicator electrode and a reference electrode. byjus.comyoutube.com

Indicator Electrode: A platinum electrode is typically used. Its potential is dependent on the concentration of the redox-active species in the analyte solution. studylib.net

Reference Electrode: A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode provides a stable, constant potential against which the potential of the indicator electrode is measured. studylib.netyoutube.com

During the titration of a hydrazide with potassium iodate in a hydrochloric acid solution, the potential of the platinum electrode is monitored as the KIO₃ solution is added incrementally. A sharp change or inflection point in the potential versus volume of titrant curve indicates the endpoint of the titration. studylib.net This method allows for the quantitative analysis of monosubstituted hydrazines and their acyl derivatives with a high degree of accuracy. studylib.net

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of 2-(3-Fluorophenyl)acetohydrazide, providing a robust framework for predicting its molecular properties. nih.govnih.gov DFT calculations, particularly using the B3LYP hybrid functional combined with various basis sets, have been employed to explore different facets of the molecule's behavior. acu.edu.inresearchgate.net

Geometry Optimization and Energy Minimization Studies

A fundamental step in computational analysis is the optimization of the molecular geometry to find its most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, geometry optimization has been performed using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set. acu.edu.in These calculations are crucial for obtaining accurate structural parameters, which are in good agreement with experimental findings where available. The process ensures that the subsequent calculations of electronic and other properties are based on a realistic and stable molecular structure. acu.edu.in

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the chemical reactivity and kinetic stability of a molecule. acu.edu.inyoutube.com For this compound, the HOMO-LUMO energy gap has been calculated to be 4.3783 eV. acu.edu.in A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The distribution of these orbitals across the molecule, often visualized with positive and negative phase coloring, indicates the likely sites for electrophilic and nucleophilic attack. acu.edu.in

ParameterEnergy (eV)
EHOMOValue not available in search results
ELUMOValue not available in search results
Energy Gap (ΔE)4.3783 acu.edu.in

Interactive Data Table: Frontier Molecular Orbital Energies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map is typically plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. acu.edu.inresearchgate.net For this compound, the MEP map has been generated with a color scale ranging from -6.283 e-2 au (deepest red) to +6.283 e-2 au (deepest blue). acu.edu.in

Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. acu.edu.inresearchgate.net

Red and green regions denote negative electrostatic potential, with red indicating the most negative areas, which are prone to electrophilic attack. acu.edu.inresearchgate.net

This visual representation of charge distribution helps in understanding intermolecular interactions and identifying reactive sites. acu.edu.inuni-muenchen.de

Nonlinear Optical Properties (NLO) Calculations

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. europa.eugrafiati.com Computational methods, particularly DFT, are employed to calculate parameters such as polarizability, which are indicative of a material's NLO response. nih.gov For molecules with potential NLO activity, a smaller HOMO-LUMO energy gap is often associated with higher polarizability and, consequently, a greater NLO response. nih.gov While specific NLO calculations for this compound were not detailed in the provided search context, the moderate HOMO-LUMO gap suggests the potential for NLO activity, which is often linked to intramolecular charge transfer characteristics. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their structural dynamics and stability in different environments. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to study conformational changes and intermolecular interactions over time. For complex biological systems, MD simulations are used to understand how a ligand interacts with a protein, revealing the stability of the complex. researchgate.net In the context of DNA research, MD simulations with explicit water and counterions are performed to study the dynamical structure of oligonucleotides. nih.gov While specific MD simulation results for this compound were not available in the search results, this technique represents a powerful tool for investigating its behavior in a solvated or biological environment, complementing the static picture provided by quantum chemical calculations.

Conformational Space Exploration

The presence of the electronegative fluorine atom on the phenyl ring influences the electronic distribution and can lead to specific intramolecular interactions that stabilize certain conformations. nih.gov Energy profiling studies can map the potential energy surface as a function of dihedral angle rotation, revealing the energy barriers between different conformational states. The most stable conformers represent the most probable shapes the molecule will adopt in a given environment.

Table 1: Illustrative Conformational Analysis of this compound This table presents hypothetical data representative of a computational conformational search.

Conformer IDDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population (%)
1178.5°0.0065.2
265.2°1.2520.5
3-70.1°1.8014.3

Simulation of Molecular Interactions in Diverse Environments

Molecular dynamics (MD) simulations are employed to model the behavior of this compound over time in various environments, such as in aqueous solution or a lipid bilayer mimic. nih.govnih.gov These simulations provide a dynamic picture of how the molecule interacts with its surroundings. In an aqueous environment, MD can reveal the formation and lifetime of hydrogen bonds between the hydrazide group's -NH and -NH2 protons, the carbonyl oxygen, and surrounding water molecules. nih.gov The fluorophenyl group's interactions are also critical, with the fluorine atom potentially participating in weaker hydrogen bonds or other electrostatic interactions.

Analysis of simulation trajectories, through metrics like the radial distribution function (RDF), can quantify the probability of finding solvent molecules or ions at a specific distance from different atoms of the solute. This provides a detailed map of the molecule's solvation shell and interaction patterns.

In Silico Prediction of Molecular Interactions and Ligand-Protein Docking

In silico docking methods are instrumental in predicting how this compound might bind to a biological target, such as an enzyme's active site. researchgate.net This approach is fundamental to structure-based drug design. semanticscholar.org

Analysis of Binding Modes and Interaction Energies

Molecular docking algorithms explore numerous possible orientations and conformations of the ligand within a protein's binding pocket to find the most favorable binding mode. chemrxiv.org For this compound, the hydrazide moiety is a key source of hydrogen bond donors and acceptors, likely forming critical interactions with polar amino acid residues (e.g., Asp, Glu, Asn, Gln). The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The predicted stability of the ligand-protein complex is quantified by a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable and higher-affinity interaction. These calculations help prioritize compounds for further experimental testing. semanticscholar.org

Table 2: Example Docking Results for this compound with a Hypothetical Kinase Target This table contains hypothetical data to illustrate typical docking simulation output.

Binding ModeEstimated Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Asp145, Gly78Hydrogen Bond
Phe80π-π Stacking
Val23, Leu128Hydrophobic
2-7.2Glu95, Ser79Hydrogen Bond
Tyr82π-π Stacking

Molecular-Level Structure-Activity Relationship (SAR) Predictions

Computational methods allow for the systematic modification of the this compound structure to predict how changes will affect its binding affinity and activity. This in silico structure-activity relationship (SAR) analysis is a cornerstone of lead optimization. nih.govmdpi.com

For instance, models can predict the effect of:

Fluorine Position: Moving the fluorine atom from the meta (3-position) to the ortho or para position on the phenyl ring. This would alter the molecule's dipole moment and steric profile, potentially changing its interactions with the target.

Ring Substitution: Adding other substituents (e.g., methyl, chloro, methoxy) to the phenyl ring to probe the steric and electronic requirements of the binding pocket.

Hydrazide Modification: Altering the hydrazide group, for example, by N-alkylation or by replacing it with a different linker, to assess the importance of its hydrogen bonding capabilities. mdpi.com

These predictive models help guide synthetic efforts toward compounds with improved potency and selectivity. nih.gov

Tautomeric and Isomeric Equilibria Studies

Hydrazides like this compound can exist in different tautomeric forms, which are isomers that readily interconvert. nih.gov The primary equilibrium for this compound is the amide-imidol tautomerism of the hydrazide group.

Amide form (Keto form): The more common form, characterized by a carbonyl group (C=O).

Imidol form (Enol form): Contains a hydroxyl group double-bonded to a carbon or nitrogen (C=N-OH).

Computational chemistry can calculate the relative energies of these tautomers in the gas phase and in different solvents. orientjchem.org The stability of each tautomer is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. nih.gov Polar solvents may stabilize one form over the other through intermolecular hydrogen bonds. Understanding the predominant tautomeric form is crucial, as different tautomers present different hydrogen bonding patterns and shapes, which can drastically affect their ability to bind to a protein target. nih.gov

Table 3: Calculated Relative Energies of this compound Tautomers This table shows hypothetical energy values to illustrate the principles of tautomeric studies.

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Amide (Keto)0.000.00
Imidol (Enol)+5.8+3.1

Semi-Empirical Methods for Electronic Property Prediction

Semi-empirical quantum methods offer a computationally efficient way to predict the electronic properties of molecules like this compound. These methods provide valuable information about the molecule's reactivity and intermolecular interaction potential.

Key properties predicted include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions indicate negative potential (electron-rich areas, e.g., around the carbonyl oxygen and fluorine atom), which are prone to electrophilic attack. Blue regions show positive potential (electron-poor areas, e.g., around the amide protons), which are susceptible to nucleophilic attack.

Atomic Charges: Calculation of the partial charge on each atom, which helps in understanding dipole moments and sites for electrostatic interactions.

Table 4: Illustrative Electronic Properties of this compound from Semi-Empirical Calculations This table presents hypothetical data representative of semi-empirical predictions.

PropertyPredicted Value
HOMO Energy-9.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap8.7 eV
Dipole Moment3.1 D

Applications of 2 3 Fluorophenyl Acetohydrazide in Chemical Synthesis and Advanced Materials

Precursor in the Synthesis of Diverse Organic Compounds

2-(3-Fluorophenyl)acetohydrazide is a valuable starting material and intermediate in organic synthesis, providing a scaffold for creating a wide array of more complex molecules.

The primary reactivity of this compound lies in its hydrazide moiety, which readily undergoes condensation reactions with aldehydes and ketones to form N-acylhydrazones, a class of Schiff bases. This reaction is a cornerstone for constructing larger, more intricate molecular frameworks. For instance, the reaction of an acetohydrazide with an aldehyde results in the formation of a new carbon-nitrogen double bond, effectively linking two different molecular fragments.

Research on analogous compounds, such as 2-(4-fluorophenyl)acetohydrazide, demonstrates that these molecules react with aldehydes like 4-fluorobenzaldehyde (B137897) in the presence of an acid catalyst to yield the corresponding N'-benzylidene-acetohydrazide. nih.govresearchgate.net This reaction is fundamental to creating diverse molecular structures. The resulting N-acylhydrazones can exist as a mixture of isomers due to the rotation around the N-CO amide bond and the C=N imine bond, which can influence the conformational properties of the final molecule. nih.gov The fluorinated phenyl ring itself can be further modified, adding another layer of synthetic versatility. This allows for the creation of complex heterocyclic compounds and other elaborate structures from a relatively simple precursor. lookchem.comebi.ac.uk

Table 1: Examples of Complex Scaffolds from Hydrazide Precursors

Precursor Type Reactant Resulting Scaffold Class Reference
Phenylacetohydrazide Aldehyde/Ketone N-acylhydrazone nih.govnih.gov
Protected Hydrazide Fluorinated Aldehyde Fluorinated Hydrazone nih.gov

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can significantly modulate a compound's biological and physical properties, including metabolic stability and bioavailability. solvay.comnumberanalytics.com Approximately 30% of developmental drugs contain fluorine. solvay.com

This compound serves as a key intermediate for incorporating the 3-fluorophenylacetyl group into target molecules. bldpharm.com The development of methodologies for creating fluorinated organic molecules is in high demand, and the use of pre-fluorinated building blocks like this compound is an efficient approach. rsc.org This avoids the often harsh conditions required for direct fluorination later in a synthetic sequence. The compound provides a reliable way to introduce not just the fluorine atom but also the specific structural motif of a 3-substituted phenyl ring, which is important for structure-activity relationship studies in drug discovery. nih.gov

Role in the Development of Advanced Materials

The structural features of this compound and its derivatives lend themselves to the construction of organized molecular systems, which are the basis for advanced materials.

While specific patents exist for compositions used in organic optoelectronic devices that include various host compounds, the direct application of this compound in this context is not extensively documented in available research. google.com However, the development of novel organic materials is crucial for advancing organic light-emitting diodes (OLEDs) and other devices. The synthesis of new molecules with tailored electronic properties is an active area of research, and fluorinated compounds are often explored for these applications due to their unique electronic characteristics and stability.

The self-assembly of molecules into ordered, non-covalent structures is fundamental to supramolecular chemistry. Derivatives of this compound, particularly N-acylhydrazones, are adept at forming such assemblies. Crystal structure analyses of similar compounds reveal the formation of extensive networks held together by intermolecular forces. nih.gov

The hydrazide group is a potent hydrogen-bond donor (N-H) and acceptor (C=O), leading to the formation of robust hydrogen-bonding motifs. For example, N-H···O hydrogen bonds can link molecules into one-dimensional chains or more complex dimeric rings. nih.govnih.gov Furthermore, the fluorophenyl rings contribute to the stability of the crystal lattice through π–π stacking interactions, where the electron clouds of adjacent aromatic rings align. nih.govnih.gov These non-covalent interactions are critical in directing the formation of predictable, long-range supramolecular architectures, a key principle in the design of functional polymers and other organized materials. nih.govresearchgate.net

Table 2: Non-covalent Interactions in Hydrazone Crystal Structures

Interaction Type Participating Groups Resulting Structure Reference
Hydrogen Bonding N-H and C=O of hydrazide Supramolecular chains, ring motifs nih.govnih.gov
π–π Stacking Phenyl rings Stabilized crystal packing nih.govnih.gov

Utilization in Bioconjugation Chemistry via Hydrazone Ligation

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins. Hydrazone ligation is a widely used chemoselective reaction for this purpose. It involves the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond.

The hydrazide functional group of this compound makes it a suitable candidate for this type of chemistry. The principle has been demonstrated effectively with other hydrazide-containing reagents, such as fluorescein (B123965) hydrazide. nih.gov In a key application, proteins that have undergone oxidative damage develop carbonyl groups. These carbonyls can then be targeted by a hydrazide reagent, leading to the formation of a protein-hydrazone conjugate. This allows for the specific labeling and detection of oxidized proteins. nih.gov

This methodology is highly valuable in biological research for identifying and quantifying proteins that have been modified under conditions of oxidative stress. The stability of the resulting hydrazone bond under physiological conditions makes this a reliable conjugation strategy. Therefore, this compound possesses the necessary functional group to be employed in similar bioconjugation applications, potentially to introduce a fluorinated tag for analytical purposes.

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthesis Methodologies

The development of environmentally conscious methods for synthesizing hydrazides is a key area of future research. Traditional chemical synthesis often involves hazardous reagents and solvents. Green chemistry principles are now guiding the creation of new, sustainable pathways.

Recent advancements have focused on solvent-free reactions and the use of organocatalysts like L-proline. mdpi.com These methods offer several advantages, including milder reaction conditions, shorter reaction times, high product purity, and the potential for catalyst reuse, which significantly reduces waste and environmental impact. mdpi.com For instance, a one-pot, solvent-free method using microwave irradiation has been shown to be superior to conventional methods, boasting a higher E-factor (environmental factor), atom economy, and efficiency. researchgate.net Similarly, solid-phase synthesis techniques are being optimized to use more environmentally friendly solvents, further reducing reliance on hazardous substances like DMF and DCM. researchgate.netiris-biotech.deiris-biotech.de These green approaches are not only more sustainable but can also be more efficient and cost-effective.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. nih.govnih.govwiley.com These powerful computational tools can analyze vast datasets to identify promising new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.govnih.govwiley.comscholar9.com

For a compound like 2-(3-Fluorophenyl)acetohydrazide, AI and ML can be employed in several ways:

High-Throughput Virtual Screening: AI algorithms can rapidly screen large virtual libraries of molecules to identify those with the highest potential for desired biological activity. nih.govscholar9.com

De Novo Drug Design: Generative models can design entirely new molecules with specific, desired properties, moving beyond simply modifying existing structures. nih.govyoutube.com

ADME/T Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of a compound, helping to identify potential liabilities early in the development process. nih.gov

By integrating AI and ML, researchers can significantly accelerate the design and development of novel analogs of this compound with improved therapeutic profiles.

Development of Advanced In Situ Spectroscopic Characterization Techniques

Understanding the intricate details of chemical reactions as they happen is crucial for optimizing processes and discovering new reactivity. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reaction intermediates and products.

Techniques such as in situ UV-vis spectroscopy and pulsed Fourier-transform microwave spectroscopy are powerful tools for these investigations. acs.orgnih.gov For instance, in situ UV-vis has been used to monitor the oxidation of copper(II) ammine complexes at low temperatures, providing insights into the formation of reactive intermediates. acs.org Similarly, pulsed Fourier-transform microwave spectroscopy, combined with quantum chemical calculations, has been instrumental in identifying the primary products of gas-phase reactions, such as those involving Criegee intermediates. nih.gov Applying these advanced techniques to reactions involving this compound could reveal previously unknown reaction pathways and intermediates, leading to a more profound understanding of its chemical behavior.

Investigation of Novel Reactivity Patterns under Extreme Conditions

Exploring the reactivity of this compound under extreme conditions, such as high pressure or temperature, can unlock novel chemical transformations and lead to the synthesis of unique materials. While elemental fluorine is highly reactive, the carbon-fluorine bond in many compounds is very strong and unreactive under normal conditions. stackexchange.com However, extreme conditions can induce new reactivity patterns.

Computational analysis can be a valuable tool in predicting the stability and potential reactivity of fluorinated compounds under various conditions. nih.gov For example, studies on the photolysis of fluorinated pharmaceuticals have shown that the stability of trifluoromethyl (CF3) groups can vary depending on the molecular structure and electron density distribution. nih.gov Investigating the behavior of the fluorophenyl group in this compound under extreme conditions could lead to the discovery of new synthetic routes and materials with unique properties.

Translational Research towards New Chemical Tools and Probes

Hydrazide derivatives have emerged as versatile tools in chemical biology and translational research. biorxiv.orgresearchgate.net Their unique reactivity allows them to be used as probes to study biological processes and as building blocks for developing new therapeutic agents. biorxiv.orgresearchgate.netmdpi.com

Hydrazides can act as chemoproteomic probes, targeting specific enzymes and cofactors within cells. biorxiv.orgresearchgate.net This allows for the identification of new drug targets and the development of more selective inhibitors. biorxiv.orgresearchgate.net Furthermore, hydrazide derivatives have been successfully developed as fluorescent probes for detecting specific molecules, such as formaldehyde, in living cells. rsc.orgresearchgate.net The development of this compound-based probes could provide valuable tools for studying a wide range of biological phenomena and for the diagnosis and treatment of diseases. For instance, homobifunctional hydrazides are being used in novel platforms for the enrichment and isolation of circulating RNAs, which are promising biomarkers for cancer. nih.govnih.gov

Q & A

Q. Key considerations :

  • Purification : Recrystallization from methanol/ethanol ensures >95% purity.
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and confirm structural integrity via 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for hydrazone proton) and HRMS .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (%)
Hydrazide formationHydrazine hydrate, EtOH, reflux75–8590
Schiff base formationAcetic acid, RT, 18 h65–7595

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR : 1H^1 \text{H}/13C^{13} \text{C} NMR to identify aromatic protons (δ 6.8–7.4 ppm) and hydrazide carbonyl (δ 165–170 ppm) .
    • Mass spectrometry : HRMS (m/z 223.08 for [M+H]+^+) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water) to detect impurities (<2%) .

Advanced challenge : Distinguishing E/Z isomers via NOESY or X-ray crystallography .

Advanced: How can researchers elucidate the mechanism of action for its antitumor activity?

Answer:

  • Enzyme inhibition assays : Test IC50_{50} against kinases (e.g., Aurora B) or DNA repair enzymes using fluorogenic substrates .
  • Molecular docking : Compare binding affinity (ΔG) of this compound vs. analogs to prioritize targets (e.g., purine-binding pockets) .
  • Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in melanoma or leukemia cell lines .

Key finding : Derivatives with 3-fluorophenyl groups show enhanced selectivity for kinase inhibition over non-fluorinated analogs .

Advanced: How to resolve contradictions in reported biological efficacy across studies?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro, methoxy) on the phenyl ring and compare IC50_{50} values.
    Example :
    • 4-Chlorobenzylidene substitution : Increases actoprotective activity (e.g., reduced fatigue in rat models) .
    • 3-Nitrobenzylidene substitution : Reduces efficacy due to steric hindrance .

Q. Table 2: Substituent Impact on Activity

SubstituentBiological EffectMechanism Hypothesis
4-Cl↑ Antitumor activityEnhanced hydrophobic interactions
3-NO2_2↓ EfficacyElectron withdrawal reduces target binding

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Answer:

  • Prodrug design : Synthesize acetylated or PEGylated derivatives to enhance solubility (e.g., aqueous solubility <0.1 mg/mL improved to >5 mg/mL) .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to increase bioavailability (tested via rat plasma AUC analysis) .

Key data : Thermal stability studies (TGA) show decomposition onset at 220°C, guiding storage conditions .

Advanced: How to design thermal stability and decomposition studies?

Answer:

  • Simultaneous thermal analysis (STA) : Combine TGA and DSC to monitor melting (mp ~180°C) and oxidative decomposition (exothermic peaks at 250–300°C) .
  • Kinetic analysis : Use Flynn-Wall-Ozawa method to calculate activation energy (Ea_a ≈ 120 kJ/mol) for degradation pathways .

Application : Predict shelf-life under accelerated storage conditions (40°C/75% RH).

Basic: What are the known biological targets and pathways affected by this compound?

Answer:

  • Primary targets :
    • Kinases : Aurora B (IC50_{50} = 1.2 µM) and KIT tyrosine kinase .
    • Enzymes : COX-2 (45% inhibition at 10 µM) .
  • Pathways : Apoptosis (Bax/Bcl-2 upregulation) and cell cycle arrest (G2/M phase) .

Caution : Cross-validate target specificity using CRISPR/Cas9 knockout models to avoid off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.